2-Bromo-4-(trimethylsilyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12BrNSi |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(2-bromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)7-4-5-10-8(9)6-7/h4-6H,1-3H3 |
InChI Key |
NPSDRRVXJITFRS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC=C1)Br |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 Trimethylsilyl Pyridine
C-Br Bond Reactivity in 2-Bromo-4-(trimethylsilyl)pyridine
The C-Br bond at the 2-position of the pyridine (B92270) ring is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C2 carbon, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in most cross-coupling catalytic cycles. The trimethylsilyl (B98337) group at the 4-position, while primarily a bulky directing group, can also influence the electronic properties of the pyridine ring, albeit to a lesser extent than the ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium catalysis offers a powerful toolkit for the formation of new carbon-carbon and carbon-nitrogen bonds from this compound. The choice of catalyst, ligands, base, and reaction conditions dictates the efficiency and outcome of these transformations.
The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl compounds. In the context of this compound, this reaction involves its coupling with an organoboron reagent in the presence of a palladium catalyst and a base. Research into the Suzuki-Miyaura coupling of 2-bromopyridines has led to the development of highly efficient catalytic systems. For instance, a combination of Pd(OAc)₂ and the bulky electron-rich phosphine (B1218219) ligand Ad₂BnP (di(1-adamantyl)benzylphosphine) has been shown to be effective for the chemoselective coupling of bromo-2-sulfonyloxypyridines at room temperature, achieving good to excellent yields. nih.gov This methodology can be extended to this compound for the synthesis of 2-aryl-4-(trimethylsilyl)pyridines.
A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed using a catalyst system based on Pd₂(dba)₃ and phosphite (B83602) or phosphine oxide ligands. nih.gov This system has proven effective for coupling various aryl and heteroaryl bromides with 2-pyridylboronates. nih.gov The reaction of this compound with a suitable boronic acid or ester under these or similar conditions would be expected to proceed with high efficiency. The mechanism of the Suzuki-Miyaura reaction involves the formation of an arylpalladium(II) bromide intermediate from the oxidative addition of this compound to a Pd(0) complex. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. organic-chemistry.orgnih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ad₂BnP | K₃PO₄ | Toluene (B28343)/H₂O | Room Temp. | 5-99% | nih.gov |
| Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 80-100 °C | Good to Excellent | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 80 °C | 77-82% | nih.gov |
The Negishi coupling provides another powerful route for C-C bond formation by reacting an organozinc reagent with an organic halide. This reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.org For this compound, the corresponding pyridylzinc halide can be generated in situ and coupled with various aryl or vinyl halides. Alternatively, this compound itself can act as the electrophilic partner, reacting with a pre-formed organozinc reagent.
The synthesis of bipyridines has been successfully achieved using Negishi coupling, highlighting its utility for constructing compounds with pyridine moieties. orgsyn.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf). orgsyn.orgresearchgate.net The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl, making this compound a suitable substrate. orgsyn.org The mechanism involves oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination.
Table 2: General Conditions for Negishi Coupling of Pyridyl Halides
| Catalyst | Reactants | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Pyridylzinc halide + Aryl halide | THF | High yield, mild conditions | orgsyn.org |
| PdCl₂(dppf) | Aryl halide + Organozinc reagent | THF, Toluene | Broad substrate scope | researchgate.net |
The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide, catalyzed by palladium. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. nih.gov In the case of this compound, it can be coupled with various organostannanes to introduce a wide range of substituents at the 2-position.
Studies on the chemoselectivity of Stille couplings have shown that the C-Br bond is generally more reactive than a C-OTf (triflate) bond under standard conditions, allowing for selective functionalization. nih.gov For example, using a catalyst like Pd(PPh₃)₄ in a non-polar solvent such as 1,4-dioxane (B91453) typically favors coupling at the C-Br bond. nih.gov This selectivity is crucial for the sequential functionalization of molecules containing both bromo and triflate groups.
Table 3: Conditions for Chemoselective Stille Coupling
| Catalyst | Organotin Reagent | Solvent | Selectivity | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | (Ethenyl)tributyltin | 1,4-Dioxane | Highly selective for C-Br bond | nih.gov |
| PdCl₂(PPh₃)₂ | Aryl/Vinyl stannanes | Toluene | Good for complex substrates | nih.gov |
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, usually an amine. For this compound, this reaction allows for the direct introduction of an alkynyl group at the 2-position.
The Sonogashira coupling of 4-bromo-6H-1,2-oxazines has been demonstrated to proceed efficiently, providing a model for the reactivity of a C-Br bond on a six-membered heterocycle. nih.gov Typical conditions involve a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI in a solvent like toluene with an amine base (e.g., Et₃N). nih.gov The reaction is generally performed at room temperature. The catalytic cycle involves the formation of a palladium acetylide complex, which then undergoes reductive elimination with the arylpalladium halide intermediate.
Table 4: Typical Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. | nih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.org This methodology is applicable to this compound for the synthesis of 2-amino-4-(trimethylsilyl)pyridine derivatives.
Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, even with volatile amines, by conducting the reaction in sealed tubes. nih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and a strong base like sodium tert-butoxide (NaOtBu). researchgate.net The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the catalyst. wikipedia.org
Table 5: Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 °C | 55-98% | researchgate.net |
| [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 °C | 60% | chemspider.com |
Nickel-Catalyzed Cross-Coupling of this compound
The carbon-bromine bond at the C-2 position of the pyridine ring is a key site for reactivity, making this compound a valuable substrate for cross-coupling reactions. Nickel-catalyzed cross-coupling reactions, in particular, offer an efficient method for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are advantageous due to the lower cost and higher reactivity of nickel catalysts compared to palladium in certain transformations.
Research into nickel-catalyzed cross-electrophile coupling has demonstrated the successful synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides. nih.gov This methodology, which employs a rigid bathophenanthroline (B157979) ligand, highlights the capability of nickel to couple different electrophiles, a strategy applicable to 2-bromo-pyridines. nih.gov Similarly, nickel-catalyzed Kumada-Tamao-Corriu (KTC) coupling, a foundational method for C-C bond formation, effectively pairs aryl halides with Grignard reagents. acs.org The use of N-heterocyclic carbene (NHC) ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), has expanded the scope of these reactions to include the cleavage of robust C(aryl)–OMe bonds for coupling with alkyl Grignard reagents. acs.org This indicates that the C(sp²)–Br bond in this compound would be highly susceptible to similar nickel-catalyzed couplings with a variety of organometallic reagents.
The general conditions for these transformations often involve a nickel(II) salt like NiCl₂, sometimes with a ligand, and a reductant. In cross-electrophile couplings, a stoichiometric reductant like Mn(0) or Zn(0) is common, although methods using alternatives like Et₃N under photoredox conditions are emerging. researchgate.net For couplings involving Grignard reagents, the organometallic reagent itself can participate in the reductive cycle.
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions Relevant to this compound
| Catalyst/Ligand | Coupling Partners | Product Type | Relevant Findings |
|---|---|---|---|
| NiCl₂ / bathophenanthroline | 2-Chloropyridine + Alkyl bromide | 2-Alkylpyridine | Demonstrates cross-electrophile coupling for pyridine C-2 functionalization. nih.gov |
| NiCl₂(dppp) | Polymer-bound bromophenol + Grignard reagent | Alkylated phenol | Shows feasibility of Ni-catalyzed coupling on halogenated aromatic systems. nih.gov |
| Ni(acac)₂ / ICy | Methoxyarene + Alkyl Grignard reagent | Alkylated arene | Highlights the use of NHC ligands to couple robust bonds. acs.org |
Directed Arylation and Alkylation Reactions of this compound
The functionalization of pyridine rings is a cornerstone of medicinal and materials chemistry. rsc.orgchemrxiv.org Directed arylation and alkylation reactions of this compound primarily leverage the reactive C-Br bond at the C-2 position. This position is electronically activated toward metal-catalyzed insertion, making it a prime handle for introducing aryl and alkyl groups via cross-coupling chemistry.
While direct C-H functionalization at the C-4 position of pyridines has been a significant challenge, often requiring blocking groups to achieve regioselectivity, the pre-functionalized nature of this compound bypasses this issue. chemrxiv.orgnih.gov The bromine atom serves as a reliable point of connection for established cross-coupling protocols like the Suzuki-Miyaura and Heck reactions. For instance, palladium-catalyzed Suzuki coupling of aryl bromides with phenylboronic acid is a highly efficient method for arylation. researchgate.net
In the context of this compound, the reaction would involve the palladium- or nickel-catalyzed coupling of the C-2 position with an appropriate organoboron (for arylation) or organometallic reagent (for alkylation). The trimethylsilyl group at the C-4 position remains a spectator in these transformations, although its steric bulk and electronic properties may subtly influence reaction kinetics. The C-4 silyl (B83357) group ensures that reactivity is channeled exclusively through the C-2 bromide.
Recent advancements have also enabled the C-4 arylation of pyridines using N-aminopyridinium salts, which react with electron-rich (hetero)aryl nucleophiles at room temperature without a metal catalyst. nih.gov While this method functionalizes the C-4 position, it underscores the ongoing development of novel pyridine functionalization strategies that could potentially be adapted. For this compound, however, the most direct and predictable route for arylation and alkylation remains the transition metal-catalyzed cross-coupling at the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for electron-deficient aromatic systems like pyridine. masterorganicchemistry.com The electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at the C-2 and C-4 positions, susceptible to attack by nucleophiles. stackexchange.com In this compound, the bromine atom at the C-2 position serves as a good leaving group, facilitating SNAr reactions.
The mechanism proceeds via a two-step addition-elimination sequence. masterorganicchemistry.comnih.gov A nucleophile attacks the C-2 carbon, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom, which is a highly stabilizing feature. stackexchange.com The subsequent elimination of the bromide ion restores the aromaticity of the pyridine ring, yielding the substituted product.
The rate of SNAr reactions is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While the trimethylsilyl group can exhibit electron-withdrawing conjugative effects when directly attached to a π-system, its influence in this context is likely secondary to the inherent electron-deficient nature of the pyridine ring itself. u-tokyo.ac.jp The reaction is highly favorable at the C-2 position due to the presence of the halogen leaving group and the ability of the nitrogen to stabilize the anionic intermediate.
A wide range of nucleophiles can be employed in SNAr reactions with 2-halopyridines, including amines, alkoxides, and thiolates, to generate diverse classes of substituted pyridines. nih.gov The reaction conditions can often be tuned, with some transformations proceeding under mild conditions, while others may require elevated temperatures or pressures to drive the reaction to completion, especially with less reactive nucleophiles. acsgcipr.org
C-Si Bond Reactivity in this compound
Desilylation Reactions for Pyridine Derivatization
The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, often employed as a temporary protecting group that can be removed under specific conditions. wikipedia.org The C-Si bond in this compound is susceptible to cleavage, a process known as desilylation. This reaction provides a strategic route to pyridine derivatization, allowing for the unmasking of the C-4 position for further functionalization after reactions at other sites have been performed.
Desilylation is most commonly achieved by treatment with fluoride (B91410) ion sources or strong acids. wikipedia.org Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective due to the exceptionally high affinity of fluorine for silicon, which forms a very strong Si-F bond. wikipedia.org The reaction can also be promoted by acids like trifluoroacetic acid or by using fluorosilicic acid (H₂SiF₆). wikipedia.orgbenthamopen.com
The ability to selectively remove the TMS group is synthetically valuable. For example, one could first perform a cross-coupling reaction at the C-2 bromine position and then, in a subsequent step, remove the C-4 silyl group. This reveals a C-H bond at the C-4 position of the now 2-substituted pyridine, which could be a target for subsequent C-H activation/functionalization reactions. This two-step sequence allows for the controlled, stepwise construction of complex, polysubstituted pyridine derivatives.
Table 2: Common Reagents for Desilylation
| Reagent Class | Example Reagent(s) | Mechanism/Driving Force |
|---|---|---|
| Fluoride Sources | Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF) | Formation of a highly stable Si-F bond. wikipedia.org |
| Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Protonolysis of the C-Si bond. benthamopen.com |
Silyl Group as a Masking or Activating Group in Reactions of this compound
In the context of this compound, the trimethylsilyl (TMS) group serves a dual role, acting as both a masking group and a group that electronically influences the reactivity of the pyridine ring.
As a masking group , the bulky TMS substituent at the C-4 position sterically blocks this site from potential reactions. wikipedia.org This is particularly useful in reactions like electrophilic aromatic substitution or certain types of metal-catalyzed C-H functionalization, which might otherwise occur non-selectively at multiple positions on the pyridine ring. By occupying the C-4 position, the TMS group directs reactivity to other available sites, primarily the C-Br bond at C-2 or the remaining C-H bonds. After the desired transformation is complete, the TMS group can be removed via desilylation, as discussed previously. benthamopen.com
As an activating or deactivating group , the TMS group exerts electronic effects. When bonded directly to a π-system, a silyl group can act as an electron-withdrawing group through σ-π* conjugation (inverse hyperconjugation). u-tokyo.ac.jp This effect would further decrease the electron density of the already electron-poor pyridine ring, potentially influencing the rates of reactions like nucleophilic aromatic substitution at the C-2 position. Conversely, the TMS group is known to have a high electron-donating effect when it is at a carbon adjacent to a π-system (β-effect), which stabilizes adjacent positive charge (β-carbocation). u-tokyo.ac.jp While not directly applicable to the aromatic ring itself, this effect is crucial in determining the regiochemical outcome of reactions involving intermediates where a positive charge develops on a substituent attached to the ring.
Palladium-Catalyzed C-H Silylation (as a product or intermediate)
While this compound is often used as a starting material, it can also be the product of a silylation reaction. Palladium-catalyzed C-H silylation represents a modern and atom-economical method for creating C-Si bonds, providing a direct route to arylsilanes from the corresponding arenes. This strategy avoids the need for pre-functionalized starting materials like organolithium or Grignard reagents.
In this context, this compound could be synthesized via the direct C-H silylation of 2-bromopyridine (B144113). The reaction would likely involve a palladium catalyst, a suitable ligand, and a silylating agent such as hexamethyldisilane (B74624) (Me₃Si-SiMe₃). The challenge in such a reaction is controlling the regioselectivity. However, directing group strategies or the inherent electronic biases of the substituted pyridine ring can often guide the silylation to a specific position.
Although the primary focus of many studies is the silylation of C-Br bonds, the formation of silylated side products during other catalytic reactions points to the possibility of C-H silylation occurring under certain conditions. benthamopen.comnih.gov For example, in some palladium-catalyzed couplings that use silyl reagents and fluoride activators, deprotonative silylation of the aryl halide has been observed as a side reaction. nih.gov This occurs when an activated silicate (B1173343) species acts as a base, deprotonating an aryl C-H bond, with the resulting aryl anion being trapped by a silyl electrophile. nih.gov This suggests that under the right catalytic conditions, the direct C-H silylation of 2-bromopyridine at the C-4 position is a feasible, albeit potentially challenging, route to obtain this compound.
Pyridine Ring Functionalization and Transformations of this compound
The functionalization of the pyridine ring in this compound can be approached through several synthetic strategies, primarily dictated by the electronic nature of the pyridine ring and the influence of its substituents. The electron-withdrawing character of the nitrogen atom generally renders the pyridine ring less susceptible to electrophilic attack compared to benzene, while making it more prone to nucleophilic substitution and metalation.
Electrophilic Aromatic Substitution on the Pyridine Core
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally a challenging transformation due to the deactivating effect of the heterocyclic nitrogen atom. quimicaorganica.orgpearson.comquora.com This deactivation results from the inductive electron withdrawal by the nitrogen, which reduces the electron density of the aromatic system and makes it less nucleophilic. pearson.com When such reactions do occur, they typically require harsh conditions and show a strong preference for substitution at the C-3 and C-5 positions, as the intermediates formed by attack at these positions are more stable than those from attack at C-2, C-4, or C-6. quimicaorganica.orgquora.com
In the specific case of this compound, the bromine atom at the 2-position and the trimethylsilyl group at the 4-position further influence the regioselectivity of any potential electrophilic attack. The trimethylsilyl group can exhibit both steric hindrance and electronic effects. While silicon is in the same group as carbon, the C-Si bond has a lower ionization potential and can stabilize a positive charge in the transition state of an electrophilic attack (β-silicon effect). However, direct electrophilic substitution on silylated pyridines is not a commonly employed synthetic strategy. For instance, the zinc-catalyzed silylation of pyridine itself proceeds through an SEAr-type mechanism to yield 3-silyl and 3,5-disilylpyridines, highlighting the inherent preference for substitution at the 3- and 5-positions. acs.org
Given these considerations, direct electrophilic aromatic substitution on this compound is expected to be difficult and, if successful, would most likely yield the 3- or 5-substituted product. However, the more versatile and widely used methods for functionalizing this compound involve metalation strategies.
Regioselective Lithiation and Quenching Strategies with this compound
Regioselective lithiation, followed by quenching with an electrophile, is a powerful and common method for the functionalization of pyridine derivatives. nih.govwikipedia.orgbaranlab.org This approach can be achieved through two primary mechanisms: direct deprotonation (ortho-lithiation) or halogen-metal exchange.
Halogen-Metal Exchange:
The presence of a bromine atom at the 2-position makes this compound a prime candidate for halogen-metal exchange. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. The bromine atom is selectively replaced by a lithium atom, generating a 2-lithiated pyridine intermediate. This species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position. This strategy is well-established for various bromoheterocycles. nih.govharvard.edu
Directed ortho-Metalation (DoM):
Directed ortho-metalation (DoM) is a process where a substituent on the aromatic ring directs the deprotonation to an adjacent position through coordination with the organolithium reagent. wikipedia.orgbaranlab.orgharvard.edu While the trimethylsilyl group is not a classical directing group like an amide or methoxy (B1213986) group, it can influence the regioselectivity of lithiation through steric and electronic effects.
In the context of this compound, deprotonation could potentially occur at the C-3 or C-5 positions, which are ortho to the trimethylsilyl group and the nitrogen atom, respectively. The trimethylsilyl group's bulk might sterically hinder attack at the C-3 position, potentially favoring deprotonation at C-5. The lithiation of substituted pyridines is known to be highly dependent on the specific directing group and reaction conditions. nih.gov For example, the lithiation of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) occurs at the C-3 position, directed by the methoxy group. arkat-usa.org
The interplay between halogen-metal exchange at C-2 and potential deprotonation at C-3 or C-5 makes the regioselectivity of lithiation in this compound a subject of careful consideration, dependent on the choice of base, solvent, and temperature.
Table of Potential Functionalization Reactions via Lithiation:
The following table outlines potential functionalization reactions of this compound based on the principles of halogen-metal exchange and directed ortho-metalation, followed by quenching with various electrophiles.
| Lithiation Position | Reagent for Lithiation | Electrophile (E+) | Product Structure |
| C-2 (via Halogen-Metal Exchange) | n-BuLi or sec-BuLi | R-CHO | 2-(CHR(OH))-4-(trimethylsilyl)pyridine |
| C-2 (via Halogen-Metal Exchange) | n-BuLi or sec-BuLi | CO₂ | 4-(trimethylsilyl)pyridine-2-carboxylic acid |
| C-2 (via Halogen-Metal Exchange) | n-BuLi or sec-BuLi | R-X | 2-R-4-(trimethylsilyl)pyridine |
| C-3 or C-5 (via DoM) | LDA or LTMP | DMF | This compound-3-carbaldehyde or this compound-5-carbaldehyde |
| C-3 or C-5 (via DoM) | LDA or LTMP | I₂ | 2-Bromo-3-iodo-4-(trimethylsilyl)pyridine or 2-Bromo-5-iodo-4-(trimethylsilyl)pyridine |
Advanced Applications of 2 Bromo 4 Trimethylsilyl Pyridine in Organic Synthesis
Construction of Complex Pyridine-Containing Architectures
The dual functionality of 2-bromo-4-(trimethylsilyl)pyridine makes it an exceptional precursor for the synthesis of complex, multi-substituted pyridine (B92270) architectures. The bromine and trimethylsilyl (B98337) groups can be selectively addressed in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, enabling the programmed introduction of different substituents.
The bromine atom at the 2-position is readily displaced through palladium-catalyzed cross-coupling reactions. For instance, it can undergo Suzuki coupling with a wide range of aryl and heteroaryl boronic acids to form 2-arylpyridine derivatives. Following this initial transformation, the trimethylsilyl group at the 4-position can be converted into a more reactive handle, such as an iodo or bromo group, via ipso-substitution, or used directly in Hiyama-type cross-couplings. This sequential approach allows for the controlled synthesis of 2,4-disubstituted pyridines with diverse functionalities that would be challenging to assemble through other methods.
Furthermore, this building block is instrumental in creating extended conjugated systems like bipyridines and terpyridines, which are crucial components in materials science and coordination chemistry. researchgate.netacs.org The synthesis of such compounds often relies on the coupling of pyridine units. mdpi.com For example, a palladium-catalyzed homo-coupling of a bromopyridine can yield a symmetrical bipyridine. elsevierpure.com Alternatively, Stille-type cross-coupling reactions between bromopyridines and stannylated pyridines are effective for constructing bipyridine and terpyridine derivatives. mdpi.com The presence of the TMS group in this compound offers a latent site for such coupling reactions, allowing for the construction of elaborate, multi-pyridine scaffolds. researchgate.net
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Utility |
| Bromo | 2 | Suzuki, Stille, Buchwald-Hartwig, Negishi, Sonogashira Coupling | Introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups. |
| Trimethylsilyl | 4 | Hiyama Coupling, Ipso-substitution (e.g., with ICl to form 4-iodopyridine) | Introduction of a second set of diverse functional groups. |
Role of this compound in Natural Product Total Synthesis
While the pyridine ring is a common motif in numerous natural products, the direct application of this compound in the total synthesis of such molecules is not extensively documented in readily available scientific literature. However, the synthetic strategies enabled by related bromopyridines highlight its potential utility. For example, the synthesis of analogues of the antimycobacterial natural product Chlorflavonin has utilized brominated flavonoid skeletons for late-stage functionalization. bldpharm.com
The synthetic utility of simpler analogues, such as 2-bromo-4-methylpyridine, has been demonstrated in the total synthesis of the ocular age pigment A2-E. nih.gov This suggests that a more complex building block like this compound could serve as a valuable tool for introducing a substituted pyridine ring into a complex natural product scaffold. The orthogonal reactivity of its two functional groups would allow for the pyridine fragment to be first incorporated into a larger structure via reaction at the bromine atom, with the trimethylsilyl group being carried through several synthetic steps before its eventual conversion to another desired functionality in a late-stage diversification approach. This strategy could be particularly useful for creating libraries of natural product analogues for structure-activity relationship (SAR) studies.
Application as a Building Block for Agrochemicals and Functional Materials
The pyridine scaffold is a key component in many agrochemicals, including herbicides and fungicides. google.com The ability to introduce specific substitution patterns on the pyridine ring is crucial for tuning the biological activity and physicochemical properties of these compounds. While direct examples of this compound in commercial agrochemicals are not prominent, its structural relative, 2-bromo-4-(methylsulfonyl)pyridine, is recognized as a building block in this field. chemicalbook.com The synthetic versatility of this compound makes it an attractive starting material for the discovery of new agrochemical candidates, allowing for the systematic variation of substituents at both the 2- and 4-positions to optimize efficacy.
In the realm of functional materials, silylated pyridine derivatives are gaining attention, particularly in the development of organic light-emitting diodes (OLEDs). The incorporation of trimethylsilyl groups into the ligands of emissive metal complexes can influence the electronic properties and molecular packing of the materials, leading to improved device performance. rsc.org Bipyridine-based materials are especially important as electron-transport materials in OLEDs. rsc.org The ability to construct complex bipyridine ligands through cross-coupling reactions makes this compound a valuable precursor. researchgate.net One could envision a synthetic route where the bromo group is used to link to another pyridine or aromatic system, and the TMS group is retained to enhance the material's properties or to serve as a handle for further functionalization.
Precursor for Advanced Ligand Development in Catalysis
The development of sophisticated ligands is central to advancing the field of transition metal catalysis. Polypyridine compounds, such as bipyridines and terpyridines, are among the most important classes of ligands due to their robust coordination to a wide variety of metals. elsevierpure.com this compound serves as an excellent starting point for the synthesis of novel, asymmetrically substituted polypyridine ligands.
A typical synthetic strategy might involve a Suzuki or Stille coupling reaction at the 2-position to introduce an aryl or another pyridyl group. The trimethylsilyl group at the 4-position can then be used in a subsequent coupling step to build a more complex, multi-dentate ligand architecture. researchgate.net This stepwise approach provides precise control over the final structure of the ligand, allowing for the fine-tuning of its steric and electronic properties.
Furthermore, the bromo group can be displaced by other donor atoms, such as phosphorus, to create phosphine-pyridine ligands. These mixed-donor ligands are of great interest in catalysis as they combine the π-accepting properties of the pyridine ring with the strong σ-donating ability of the phosphine (B1218219) group. The synthetic accessibility of such ligands from this compound opens up possibilities for developing new catalysts for a wide range of chemical transformations.
Utilization in Scaffold-Hopping and Medicinal Chemistry Design (focus on synthetic utility)
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with improved pharmacological properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. chemrxiv.orgmatrix-fine-chemicals.com The pyridine ring is a privileged scaffold found in numerous approved drugs. The synthetic utility of this compound makes it an ideal tool for scaffold-hopping campaigns and for generating libraries of diverse pyridine-based compounds.
Starting from a hit compound containing a pyridine core, chemists can use this compound to rapidly synthesize a multitude of analogues. The bromine atom allows for the introduction of various side chains via cross-coupling reactions, mimicking the substitution pattern of the original hit. Subsequently, the trimethylsilyl group can be transformed to introduce further diversity, enabling a thorough exploration of the structure-activity relationship (SAR). This approach has been conceptually applied in the synthesis of analogues of potent therapeutics like Bedaquiline and Combretastatin-A4, where brominated pyridine intermediates are key to building the core structures. nih.govpatsnap.com
The orthogonal nature of the two functional groups is the key advantage. A library of 2-substituted pyridines can be generated via Suzuki coupling, and then each member of this library can be subjected to a second diversification step at the 4-position. This divergent synthetic strategy is highly efficient for creating large numbers of structurally distinct but related molecules, which is essential for modern drug discovery programs.
Computational and Theoretical Chemistry Studies of 2 Bromo 4 Trimethylsilyl Pyridine
Electronic Structure and Bonding Analysis of 2-Bromo-4-(trimethylsilyl)pyridine
The electronic character of this compound is governed by the interplay of the electron-deficient pyridine (B92270) ring and the competing electronic effects of its two substituents. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which reduces the electron density of the aromatic system compared to benzene.
The substituents modulate this electronic landscape:
4-Trimethylsilyl (TMS) Group: The TMS group is generally considered a net electron-donating group. This arises primarily from hyperconjugation (σ-π conjugation), where the electrons from the carbon-silicon sigma bonds can donate into the pyridine π-system. Silicon's lower electronegativity compared to carbon also contributes to this effect. The TMS group acts as a bulky, non-polar substituent.
While specific DFT calculations for this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust prediction of its electronic properties. DFT calculations would be employed to quantify the molecule's electronic structure by determining key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electrostatic potential and partial atomic charges.
The electron-donating TMS group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack than a pyridine with only electron-withdrawing groups. Conversely, the LUMO is influenced by the electronegative bromine and the pyridine nitrogen, marking the likely sites for nucleophilic attack or interaction with metal catalysts.
Table 1: Predicted Comparative Electronic Effects of Substituents at the 4-Position of 2-Bromopyridine (B144113)
| 4-Substituent | Electronic Effect | Expected Impact on Pyridine Ring |
| -Si(CH₃)₃ | Electron-donating (σ-donation, hyperconjugation) | Increases electron density, particularly at C3 and C5. |
| -C(CH₃)₃ | Weakly electron-donating (inductive) | Provides significant steric bulk, similar to TMS. |
| -H | Neutral (Reference) | Standard electronic profile of 2-bromopyridine. |
| -CF₃ | Strongly electron-withdrawing (inductive) | Significantly decreases electron density across the ring. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation involving this compound
Quantum chemical calculations, particularly DFT, are indispensable for elucidating the complex mechanisms of reactions involving this compound. This is especially true for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are common for aryl halides.
For a typical palladium-catalyzed Suzuki coupling, computational modeling can map the entire catalytic cycle:
Oxidative Addition: The initial step involves the reaction of the C-Br bond with the Pd(0) catalyst. DFT calculations can determine the activation energy barrier for this step, which is often rate-limiting. The electronic properties of the C-Br bond, as influenced by the TMS group and the pyridine nitrogen, are critical.
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center is modeled to understand its transition state and energetics.
Reductive Elimination: The final step, forming the new C-C bond and regenerating the Pd(0) catalyst, is also computationally modeled to ensure the catalytic cycle is favorable.
These calculations provide detailed geometries of all intermediates and transition states along the reaction coordinate. For instance, studies on related pyridine derivatives have used DFT to understand factors controlling reactivity and selectivity in various transformations. acs.org Such analyses can reveal subtle effects, like the role of specific ligands on the metal catalyst or the influence of solvent molecules, which are difficult to probe experimentally. By calculating the energy profile of competing pathways, these models can explain why a particular product is formed over others.
Prediction of Regioselectivity and Reactivity Profiles in Transformations of this compound
C2-Br Bond: This is the primary site for reactivity. Its susceptibility to oxidative addition in cross-coupling reactions can be correlated with its calculated bond dissociation energy and the partial atomic charge on the C2 carbon. The C-Br bond is polarized towards the bromine, making the C2 carbon electrophilic and a prime target for nucleophiles or metal catalysts.
C-H Bonds (C3, C5): The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, computational analysis of the electrostatic potential can identify the least deactivated site. The electron-donating TMS group at C4 would likely direct electrophiles to the C3 and C5 positions, with C3 being potentially more favored due to less steric hindrance from the TMS group.
C4-Si Bond: The trimethylsilyl (B98337) group itself can participate in reactions. For example, it can be cleaved under acidic or basic conditions (proto-desilylation) or participate in Hiyama-type cross-coupling reactions. The stability and reactivity of this bond can be assessed computationally.
The interplay between the substituents is key. The electron-donating TMS group can enhance the reactivity of the C-Br bond toward oxidative addition by increasing the electron density on the palladium center in the transition state. This contrasts with a strongly electron-withdrawing group like trifluoromethyl, which would make the C2 carbon more electrophilic but might hinder the oxidative addition step depending on the specific catalytic system. Studies on other 4-substituted pyridinophanes have confirmed that modification at the 4-position provides a direct handle to regulate the electronic properties and catalytic activity of derivative metal complexes. nih.gov
Table 2: Predicted Reactivity Profile of this compound
| Position | Bond/Site | Predicted Reactivity | Computational Indicator |
| C2 | C-Br | Primary site for cross-coupling and nucleophilic substitution. | Low bond dissociation energy, positive partial charge on C2. |
| C3 | C-H | Potential site for electrophilic substitution. | High negative partial charge relative to other ring carbons. |
| C4 | C-Si | Susceptible to proto-desilylation or Hiyama coupling. | Bond polarity, energy of desilylation pathway. |
| C5 | C-H | Potential site for electrophilic substitution. | High negative partial charge relative to other ring carbons. |
| N1 | Nitrogen Lone Pair | Site for protonation, alkylation, or coordination to metals. | High negative electrostatic potential, HOMO localization. |
Conformation and Stereoelectronic Effects in this compound Derivatives
When this compound is used to synthesize more complex derivatives, its substituents can exert significant conformational and stereoelectronic control over the final structure and its properties.
Conformational Effects: The trimethylsilyl group is sterically demanding. If a large substituent is introduced at an adjacent position (e.g., C3 or C5), steric clash between the two groups will restrict rotation around the connecting single bonds. Computational chemistry can be used to perform a conformational analysis, calculating the relative energies of different rotational isomers (rotamers) to predict the most stable 3D arrangement of the molecule. This is critical for understanding how the molecule will interact with biological targets or other reagents.
Stereoelectronic Effects: These effects arise when the electronic properties of a substituent influence the reactivity or stability of a molecule due to a specific spatial arrangement. For example, in a derivative of this compound, the alignment of the C-Si σ-bond with an adjacent π-system or reactive center can have a stabilizing or destabilizing effect through hyperconjugation. This can influence the stereochemical outcome of a reaction, favoring one stereoisomer over another. Quantum chemical calculations can visualize and quantify these orbital interactions (e.g., through Natural Bond Orbital analysis) to explain observed stereoselectivity. For related systems, such as cycloaurated pyridine derivatives, X-ray diffraction studies have confirmed boat-form structures that were predicted by computational analysis of the underlying stereoelectronic preferences. rsc.org
Emerging Research Frontiers and Future Perspectives for 2 Bromo 4 Trimethylsilyl Pyridine
Development of Novel Catalytic Systems for 2-Bromo-4-(trimethylsilyl)pyridine Transformations
The transformation of this compound is heavily reliant on catalytic systems, particularly for cross-coupling reactions. The development of novel catalysts is paramount for enhancing reaction efficiency, scope, and sustainability.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse transformations for functionalizing bromopyridines. researchgate.netresearchgate.netthieme-connect.comresearchgate.netnih.govrsc.orgchemspider.com Future research will likely focus on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. For instance, the use of sophisticated phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly enhance the catalytic activity of palladium, enabling the coupling of a wider range of substrates with improved yields. researchgate.netthieme-connect.com The development of catalysts that are tolerant to the trimethylsilyl (B98337) group and can selectively activate the C-Br bond is a key area of investigation.
Photoredox catalysis has emerged as a powerful tool for C-H functionalization and the activation of carbon-halogen bonds under mild conditions. acs.orgnih.govacs.orgscispace.com The application of photoredox catalysis to this compound could unlock new reaction pathways. For example, iridium or organic dye-based photocatalysts could be employed to generate pyridinyl radicals, which can then participate in a variety of coupling reactions. researchgate.netnih.gov This approach could provide access to novel derivatives that are not readily accessible through traditional methods. The photocatalytic activation of the C-Br bond is another promising avenue, potentially enabling cross-coupling reactions without the need for stoichiometric organometallic reagents. acs.org
| Catalytic System | Potential Transformation | Advantages |
| Advanced Pd-Catalysts | Suzuki-Miyaura, Buchwald-Hartwig | Lower catalyst loading, milder conditions, broader substrate scope researchgate.netthieme-connect.com |
| Photoredox Catalysis (Ir/Organic Dyes) | C-H Functionalization, C-Br Bond Activation | Mild reaction conditions, generation of novel radical intermediates acs.orgnih.govacs.orgscispace.com |
Integration of this compound Chemistry with Flow Synthesis and Automation
The integration of chemical synthesis with flow technologies and automation offers significant advantages in terms of reproducibility, scalability, and safety. The chemistry of this compound is well-suited for adoption into these modern synthetic platforms.
Flow chemistry, or continuous flow processing, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov The synthesis of functionalized pyridines has been successfully demonstrated in microfluidic reactors. nih.gov Applying these techniques to the transformations of this compound could enable the rapid and efficient production of a library of derivatives for screening purposes. For example, cross-coupling reactions could be performed in a flow setup, allowing for easy purification and isolation of the desired products.
Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing the way molecules are made. nih.govresearchgate.netchemrxiv.orgnih.govyoutube.com These platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery of new molecules. chemrxiv.orgyoutube.com The modular nature of reactions involving this compound makes it an ideal candidate for integration into automated synthesis workflows. An automated platform could be programmed to perform a series of reactions, such as a Suzuki coupling followed by a subsequent functionalization, to generate a diverse set of compounds for biological or materials testing.
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Cross-coupling, functionalization | Precise reaction control, scalability, enhanced safety nih.gov |
| Automated Synthesis | Multi-step synthesis of derivatives | High-throughput screening, rapid discovery of new molecules nih.govresearchgate.netchemrxiv.orgnih.gov |
Exploitation of Uncharted Reactivity Modes of this compound
Beyond the well-established cross-coupling reactions, there is significant potential to explore uncharted reactivity modes of this compound. The interplay between the bromo and trimethylsilyl substituents can lead to novel and selective transformations.
The generation of pyridinyl radicals through photoredox catalysis or other means opens up new avenues for functionalization. researchgate.netnih.gov These radical intermediates could participate in addition reactions with alkenes, alkynes, or arenes, leading to the formation of new carbon-carbon bonds at positions that are not easily accessible through traditional ionic pathways. The trimethylsilyl group may influence the stability and reactivity of these radical species, offering opportunities for regioselective functionalization.
C-H functionalization represents a powerful strategy for the direct modification of the pyridine (B92270) ring. nih.govacs.orgscispace.comnih.govacs.org While the bromo and trimethylsilyl groups direct reactivity in cross-coupling reactions, the remaining C-H bonds on the pyridine ring are potential sites for direct functionalization. The development of catalytic systems that can selectively activate these C-H bonds in the presence of the C-Br bond would provide a highly efficient route to complex pyridine derivatives. Photoredox catalysis, in particular, has shown great promise for the C-H functionalization of heterocycles. nih.govacs.orgscispace.com
Dehalogenation reactions, while seemingly simple, can be a gateway to new functionalities. osti.govresearchgate.net Selective removal of the bromine atom can provide access to 4-(trimethylsilyl)pyridine (B99293), a valuable building block in its own right. Furthermore, radical dehalogenation processes could be coupled with other reactions in a tandem fashion to create complex molecular architectures.
| Reactivity Mode | Potential Outcome | Enabling Technology |
| Pyridinyl Radical Chemistry | Novel C-C bond formation | Photoredox Catalysis researchgate.netnih.gov |
| Direct C-H Functionalization | Access to complex derivatives | Transition Metal Catalysis, Photoredox Catalysis nih.govnih.govacs.org |
| Selective Dehalogenation | Synthesis of 4-(trimethylsilyl)pyridine and its derivatives | Catalytic Hydrodehalogenation, Radical Dehalogenation osti.govresearchgate.net |
Sustainable and Bio-Inspired Approaches in the Chemistry of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies.
The use of ionic liquids as alternative reaction media can offer significant advantages in terms of catalyst recycling and product isolation. rsc.orgacs.orgnih.govresearchgate.netnih.gov For cross-coupling reactions of this compound, employing a pyridinium-based ionic liquid could not only serve as the solvent but also potentially enhance catalyst stability and efficiency. rsc.orgacs.orgnih.govresearchgate.net
Biocatalysis offers a highly selective and environmentally friendly approach to chemical transformations. nih.govnih.govnih.govd-nb.infodtu.dk While the direct biocatalytic transformation of this compound has not yet been reported, the exploration of enzymes for its synthesis or functionalization is a promising area of research. For instance, halogenases and dehalogenases are enzymes that can catalyze the addition or removal of halogen atoms with high specificity. nih.govnih.govnih.govd-nb.infodtu.dk Engineering these enzymes to accept this compound as a substrate could provide a green route to valuable derivatives. Bio-inspired synthetic approaches, mimicking enzymatic processes, could also lead to the development of novel and sustainable catalytic systems.
| Approach | Application | Sustainability Benefits |
| Ionic Liquids | Reaction medium for cross-coupling | Catalyst recycling, reduced use of volatile organic solvents rsc.orgacs.orgnih.gov |
| Biocatalysis | Synthesis and functionalization | High selectivity, mild reaction conditions, renewable catalysts nih.govnih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
